molecular formula C13H18BrN3O2S B1435249 {[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide CAS No. 1274948-35-4

{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide

Cat. No. B1435249
M. Wt: 360.27 g/mol
InChI Key: AOAIYCBFRUAXEY-NSPIFIKESA-N
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Description

Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 122-124°C . More detailed physical and chemical properties would require additional experimental data.

Scientific Research Applications

Synthesis and Reactivity

  • Studies on the synthesis and reactivity of related complex organic compounds have revealed insights into ring-opening reactions, the formation of stable hydrobromides, and the exploration of different reaction conditions to yield a variety of products. For example, research on the dichotomy in ring-opening reactions of certain dione compounds with cyclic secondary amines leading to stable cyclopentenyl hydrobromides shows the intricate chemical behavior that can inform the synthesis and modification of similar complex molecules (Šafár̆ et al., 2000).

Chemical Characterization and Properties

  • The identification and synthesis of novel compounds, such as the test purchase, identification, and synthesis of bk-2C-B, involve analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methodologies are crucial for the characterization and understanding of complex organic molecules, suggesting the importance of analytical techniques in researching compounds with similar complexity (Power et al., 2015).

Potential Antidepressant Agents

  • The exploration of substituted amino propanols as potential antidepressant agents, through the synthesis of analogues and evaluation in biochemical and pharmacological models, indicates the therapeutic potential of complex organic compounds. This research area may be relevant to understanding the biological activities and potential pharmaceutical applications of similar compounds (Clark et al., 1979).

Safety And Hazards

The safety information available indicates that this compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

prop-2-enyl N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S.BrH/c1-4-8-19-13(14)16-15-9-10-6-5-7-11(17-2)12(10)18-3;/h4-7,9H,1,8H2,2-3H3,(H2,14,16);1H/b15-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAIYCBFRUAXEY-NSPIFIKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN=C(N)SCC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N=C(\N)/SCC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide
Reactant of Route 2
{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide
Reactant of Route 3
{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide
Reactant of Route 4
{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide
Reactant of Route 5
{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide
Reactant of Route 6
{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide

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